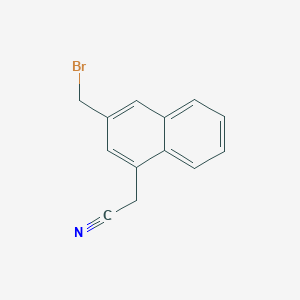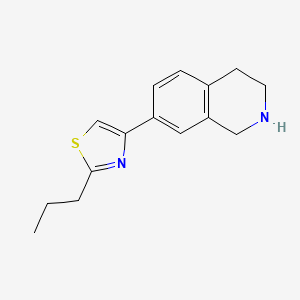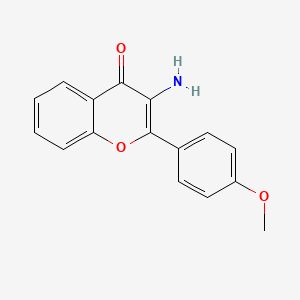![molecular formula C11H6BrN3 B11855976 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile CAS No. 1346687-06-6](/img/structure/B11855976.png)
6-Bromo-[2,3'-bipyridine]-5'-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-[2,3’-bipyridine]-5’-carbonitrile is a heterocyclic organic compound that features a bromine atom and a nitrile group attached to a bipyridine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[2,3’-bipyridine]-5’-carbonitrile typically involves the bromination of bipyridine derivatives. One common method is the bromination of 2,3’-bipyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 6-Bromo-[2,3’-bipyridine]-5’-carbonitrile may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-[2,3’-bipyridine]-5’-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atoms in the bipyridine ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Stille coupling, to form more complex bipyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Common oxidizing agents include potassium permanganate or hydrogen peroxide, while reducing agents might be sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts are often used in Suzuki or Stille coupling reactions, with bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridines, while coupling reactions can produce extended bipyridine systems with additional functional groups .
Aplicaciones Científicas De Investigación
6-Bromo-[2,3’-bipyridine]-5’-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in bioinorganic chemistry, where it can bind to metal ions in biological systems.
Medicine: Explored for its potential in drug development, particularly in designing molecules that can interact with specific biological targets.
Mecanismo De Acción
The mechanism by which 6-Bromo-[2,3’-bipyridine]-5’-carbonitrile exerts its effects is largely dependent on its ability to coordinate with metal ions. The bipyridine structure allows it to form stable complexes with transition metals, which can then participate in various catalytic processes. These metal complexes can act as catalysts in organic reactions, facilitating processes such as hydrogenation, oxidation, and cross-coupling reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2,2’-bipyridine
- 6-Bromo-4,4’-bipyridine
- 2,2’-Bipyridine
- 4,4’-Bipyridine
Uniqueness
6-Bromo-[2,3’-bipyridine]-5’-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which provide distinct reactivity and coordination properties. This makes it particularly useful in the synthesis of complex organic molecules and metal complexes, offering advantages over other bipyridine derivatives in terms of versatility and functionality .
Propiedades
Número CAS |
1346687-06-6 |
|---|---|
Fórmula molecular |
C11H6BrN3 |
Peso molecular |
260.09 g/mol |
Nombre IUPAC |
5-(6-bromopyridin-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H6BrN3/c12-11-3-1-2-10(15-11)9-4-8(5-13)6-14-7-9/h1-4,6-7H |
Clave InChI |
BXOGSEIANQIAGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)Br)C2=CN=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)

![1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B11855906.png)





![3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11855943.png)




